1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

Übersicht

Beschreibung

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, commonly referred to as Cetyltrimethylammonium Chloride (CTAC), is an alkyl quaternary ammonium compound with a long hydrocarbon chain. It is a surfactant and has a wide range of applications in the fields of science and industry. CTAC is used as an antiseptic, an emulsifier, and a preservative in a variety of products, including cosmetics, pharmaceuticals, and food. It is also used in the manufacture of detergents, lubricants, and other industrial chemicals. CTAC has been studied extensively in the scientific literature and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

- 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride demonstrates significant reactivity under various conditions. For instance, trihexyl(tetradecyl)phosphonium chloride, a similar compound, undergoes deuterium isotope exchange reactions in deuterated solvents and reacts with sodium salts of substituted benzoates through direct S_N2 carboxylate alkylation to form esters and aryl ketones (Tseng, Kan, & Chu, 2007).

Structural and Thermal Properties

- The compound's structural parameters, including water of hydration and conformation, have been studied using density functional theory, Raman spectroscopy, and X-ray diffraction. It exhibits a crystalline solid form and a crystalline to smectic phase transition, indicating its potential for applications in material sciences and engineering (Thomas et al., 2018).

Catalysis

- The compound's derivatives are useful in catalysis. For instance, N-heterocyclic carbenes derived from bioxazolines (similar in structure) have been applied in transition-metal catalysis, particularly in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides and boronic acids (Altenhoff, Goddard, Lehmann, & Glorius, 2004).

Interaction with Other Chemicals

- Its interactions with other chemicals, such as hexadecyltrimethylammonium bromide and methylcellulose, have been studied, revealing important information about the physicochemical properties of these mixed systems, critical for applications in biochemistry and pharmaceutical sciences (Dar, Garai, Das, & Ghosh, 2010).

Application in Nanotechnology

- The compound plays a role in nanotechnology, particularly in the context of oil/water interfaces and nanoparticle interactions. Its influence on interfacial tensions and emulsion stability in the presence of magnetite nanoparticles has been investigated, suggesting applications in materials science and engineering (Saien & Hashemi, 2018).

Pharmaceutical and Cosmetic Applications

- Optically active surfactants derived from the compound have been synthesized and studied for their surface and aggregation behavior. Such surfactants have potential applications in the pharmaceutical and cosmetic industries due to their unique properties (Diego‐Castro, Hailes, & Lawrence, 2001).

Use in Functional Materials

- Its application in the dispersion of multi-walled carbon nanotubes and the formation of lyotropic liquid crystalline phases has been studied, indicating its potential use in the development of functional materials (Zhao, Gao, & Zheng, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

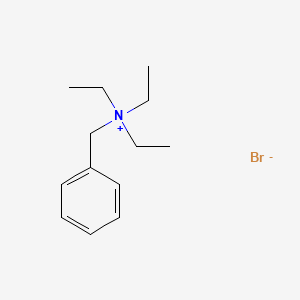

N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride, also known as Tricetylmethylammonium chloride, is a type of cationic surfactant . The primary targets of this compound are the lipid bilayers of cells. It interacts with these targets due to its amphiphilic nature, which allows it to associate with both polar and nonpolar molecules .

Mode of Action

This compound interacts with its targets by reducing the surface tension of liquids, which allows it to form micelle structures in aqueous solutions . These micelles can encapsulate nonpolar substances within their hydrophobic cores, enabling the solubilization of otherwise insoluble substances in water .

Biochemical Pathways

This could potentially affect various cellular processes, including nutrient uptake, waste excretion, and signal transduction .

Pharmacokinetics

Given its structure and physicochemical properties, it is likely to have low gastrointestinal absorption and low bbb permeability . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its concentration and the specific environment in which it is used. At certain concentrations, it may have antimicrobial properties, disrupting the integrity of microbial cell membranes and leading to cell death .

Action Environment

Environmental factors such as pH, temperature, and ionic strength can influence the action, efficacy, and stability of this compound. For instance, changes in pH or temperature can affect the compound’s solubility and micelle formation . Additionally, the presence of other substances, particularly those with surfactant properties, can also influence the compound’s behavior .

Eigenschaften

IUPAC Name |

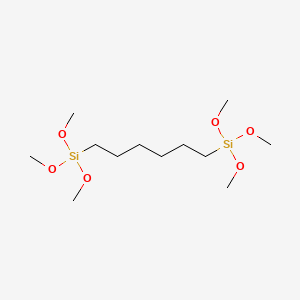

trihexadecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMGMRSURYROS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

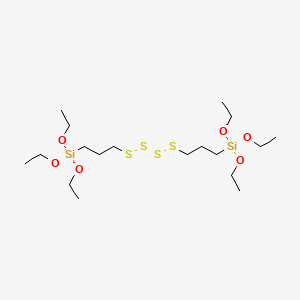

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H102ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029374 | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

52467-63-7, 71060-72-5 | |

| Record name | Tricetylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52467-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetylmonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICETYLMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)